Dansyl chloride

Derivative Stability HPLC Analysis Biogenic Amines

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a benchmark fluorogenic reagent for pre-column derivatization of primary/secondary amines and phenols, enabling fluorescence or MS detection. Its stable sulfonamide adducts directly address workflow bottlenecks encountered with less robust alternatives like Fmoc-Cl. - Enables 48-hour batch injection runs without cold storage, maximizing daily throughput. - Backed by extensive literature with established quantum yield and ionization efficiency baselines. - Suitable for HPLC-UV, LC-MS, and TLC; semi-quantitative visual confirmation with clear fluorescence.

Molecular Formula C12H12ClNO2S
Molecular Weight 269.75 g/mol
CAS No. 605-65-2
Cat. No. B1669800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl chloride
CAS605-65-2
Synonyms5-(dimethylamino)naphthalene-1-sulfonylchloride
5-(N,N-dimethylamino)naphthalene-1-sulfonyl chloride
dansyl chloride
dansyl chloride, 3H-labeled
dansylchloride
DNS-Cl
Molecular FormulaC12H12ClNO2S
Molecular Weight269.75 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
InChIInChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3
InChIKeyXPDXVDYUQZHFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl Chloride for Analytical Derivatization


Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely established fluorogenic reagent used primarily for pre-column derivatization of primary and secondary amines, as well as phenolic compounds, to enable their detection via fluorescence or mass spectrometry [1]. The compound itself is non-fluorescent, but upon reaction with target analytes, it forms highly fluorescent sulfonamide or sulfonate ester adducts . Its enduring presence in analytical chemistry protocols, particularly for amino acid and biogenic amine analysis, makes it a benchmark reagent; however, the availability of newer or alternative derivatization agents necessitates a data-driven evaluation of its specific performance attributes.

Detection
Fluorescence or mass spectrometry after pre-column derivatization
Analytes
Primary/secondary amines and phenolic compounds
Protocols
Established benchmark reagent in amino acid and biogenic amine analysis

Why Dansyl Chloride Cannot Be Replaced


The selection of a derivatization reagent for amine analysis is not a straightforward, interchangeable choice. While multiple compounds, such as Fmoc-Cl, Dabsyl-Cl, or OPA, are capable of labeling amine groups, their practical utility diverges significantly based on derivative stability, sensitivity in complex matrices, and compatibility with downstream analytical conditions [1]. For instance, a method validated for the stability of dansyl derivatives over a 48-hour batch injection run cannot be simply switched to Fmoc-Cl, whose derivatives are known to be unstable at room temperature, without a complete re-validation of the analytical workflow [2]. The following evidence quantifies these critical performance deltas.

Dansyl derivatives remain stable for batch injection; Fmoc-Cl and Dabsyl-Cl derivatives degrade rapidly at room temperature
Benzoyl chloride-derivatized samples require 4 °C storage to prevent degradation; dansyl workflow does not require cold chain
Reagent substitution may require complete analytical method re-validation

Quantitative Evidence vs. Alternatives


Batch Stability vs. Fmoc-Cl and Dabsyl-Cl

Dansyl chloride derivatization is uniquely suited for high-throughput batch injection workflows. A comparative study on biogenic amines in food matrices found that while both Fmoc-Cl and Dabsyl-Cl derivatives are unstable, leading to rapid signal degradation, dansyl derivatives remain stable [1]. In contrast, benzoyl chloride derivatization requires strict temperature control at 4°C to prevent degradation of benzoylated tyramine [1].

Derivative Stability
Head-to-head
Dansyl derivatives stable; Fmoc-Cl and Dabsyl-Cl derivatives unstable. Benzoyl chloride requires 4 °C to prevent tyramine degradation.
Supports batch injection without cold storage
Reported in food matrix HPLC-UV
Derivative Stability HPLC Analysis Biogenic Amines

Fluorescence Quantum Yield Baseline

When developing novel derivatization reagents, dansyl chloride serves as the critical benchmark. A direct comparison with the newer reagent 10-ethyl-acridone-2-sulfonyl chloride (EASC) for estrogen derivatization quantified this baseline [1]. The data show EASC's superior performance metrics relative to the dansyl chloride standard.

Sensitivity Benchmark
Head-to-head
EASC shows 43× higher fluorescence quantum yield vs dansyl baseline (=1); 6.67× higher molar absorptivity; 4.5–5× higher LC-MS ion current
Establishes sensitivity ceiling; dansyl serves as characterized benchmark
Estradiol/estriol derivatization, LC-MS-APCI
Fluorescence Quantum Yield Molar Absorptivity LC-MS Sensitivity

Reproducibility in TLC vs. Fmoc-Cl

In a thin-layer chromatography (TLC) application for the detection of ephedrine, the reproducibility of the in situ derivatization reaction was directly compared between dansyl chloride and Fmoc-Cl [1]. The study quantified the relative standard deviation (RSD) of the reaction, revealing a significant difference in consistency.

TLC Reproducibility
Head-to-head
Dansyl RSD 2.48–8.10%; Fmoc-Cl RSD 1.70–3.48%
Fmoc-Cl shows lower variability; dansyl suits qualitative/semi‑quantitative TLC
Ephedrine on silica gel TLC with densitometry
TLC Reproducibility Ephedrine Analysis

Dansyl Chloride Procurement Scenarios


Routine Food Safety Testing of Biogenic Amines

For QC/QA laboratories conducting routine HPLC-UV analysis of biogenic amines (e.g., histamine, tyramine) in food products like cheese and fermented meats, dansyl chloride is the evidence-backed choice. Its derivative stability enables the use of batch injection methods without the need for cold storage of samples, a limitation encountered with alternative reagents like benzoyl chloride [1]. This directly reduces workflow complexity and increases daily sample throughput.

Method Development with a Proven Benchmark

When developing and validating new analytical methods, the extensive body of literature characterizing dansyl chloride's performance—including its specific quantum yield and relative ionization efficiency—makes it a reliable starting point [1]. The quantitative baseline established for fluorescence and MS response allows analytical chemists to accurately assess the added value of newer, potentially more sensitive, but less vetted derivatization reagents like EASC.

Qualitative and Semi-Quantitative TLC Analysis

Dansyl chloride is appropriate for TLC applications where rapid, visual confirmation or semi-quantitative assessment of amines (e.g., ephedrine, amino acids) is the primary goal. Its strong fluorescence upon derivatization provides clear visual detection on TLC plates [1]. However, for applications demanding high quantitative precision via TLC-densitometry, users should be aware of the documented variability in reaction reproducibility compared to alternatives like Fmoc-Cl [1].

Application
Selection Property
Validation Focus
Biogenic amine QC testing
Derivative stability for batch injection
Reproducibility without cold storage
Analytical method development
Characterized fluorescence and MS response benchmark
Sensitivity comparison vs. novel reagents
TLC-based amine detection
On-plate fluorescence derivatization
Visual detection; quantitative precision may require alternative reagents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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